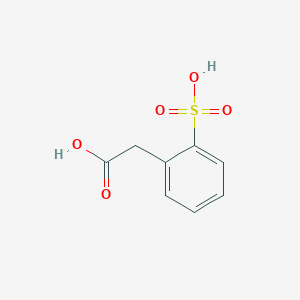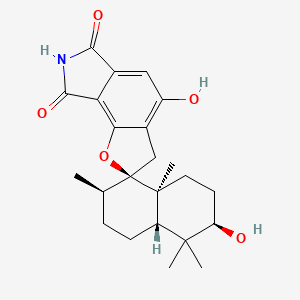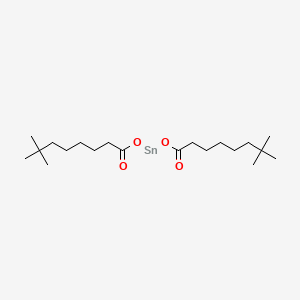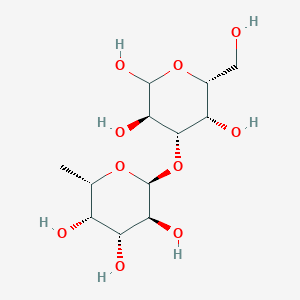![molecular formula C21H24FN3O4 B13832616 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. It is structurally related to moxifloxacin, a well-known antibiotic, and is often studied for its potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This is typically achieved through a series of cyclization reactions.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions.
Incorporation of the pyrrolo[3,4-b]pyridine moiety: This is done through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. They often involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalytic processes: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization and chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Like lithium aluminum hydride and sodium borohydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibiotic and other therapeutic uses.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves:
Inhibition of bacterial enzymes: It targets enzymes essential for bacterial DNA replication and repair.
Disruption of cellular processes: By binding to specific molecular targets, it disrupts vital cellular processes, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Moxifloxacin: A closely related antibiotic with a similar structure.
Levofloxacin: Another fluoroquinolone antibiotic with comparable properties.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to its specific structural features, such as the pyrrolo[3,4-b]pyridine moiety and the cyclopropyl group, which contribute to its distinct biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H24FN3O4 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m1/s1 |
Clave InChI |
UGXNFVOVJRJWHB-ABAIWWIYSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@H]5CCCN[C@H]5C4 |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)

![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)

![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)



![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)


